N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-20-11-5-3-2-4-8(11)14-9-6-7-10(17(18)19)13-12(9)15-21-16-13/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAOXAJLJFBPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384889 | |
| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-50-9 | |
| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a benzoxadiazole precursor followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group at position 7 activates the benzoxadiazole ring for nucleophilic displacement. This is exemplified in its synthesis, where 4-chloro-7-nitrobenzoxadiazole reacts with 2-methoxyaniline via SNAr to form the title compound . Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) with yields exceeding 75% for analogous benzoxadiazole derivatives .
Key SNAr Features
| Parameter | Details |
|---|---|
| Reactive Site | Position 4 of benzoxadiazole ring |
| Leaving Group | Chloride (in precursor compounds) |
| Nucleophile | Aromatic amines (e.g., 2-methoxyaniline) |
| Solvent | Dimethylformamide (DMF) or dichloromethane |
| Temperature | 50–80°C |
Reduction of the Nitro Group
The nitro group undergoes reduction to form amines under biological or chemical conditions:
-
Biological Reduction : In Mycobacterium tuberculosis, the compound is metabolized via F420H2-dependent pathways to release nitric oxide (NO) and generate two amine derivatives (JSF-3616 and JSF-3617) .
-
Chemical Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol reduces the nitro group to an amine (-NH₂) .
Reduction Pathways
| Condition | Product | Application |
|---|---|---|
| F420H2 (enzymatic) | NO + JSF-3616/JSF-3617 | Antibacterial metabolite study |
| H₂/Pd-C | 7-Amino derivative | Fluorescent probe synthesis |
Electrophilic Substitution on the Methoxyphenyl Ring
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy substituent. For example:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position, though competing ring activation from the benzoxadiazole may alter regioselectivity .
-
Sulfonation : Fuming sulfuric acid yields sulfonated derivatives, but limited experimental data exists for this specific compound .
Photochemical Reactivity
The compound’s fluorescence (λ<sub>ex</sub> ≈ 430 nm, λ<sub>em</sub> ≈ 530 nm) enables applications in bioimaging . UV excitation induces electron transitions between the nitro group and benzoxadiazole π-system, facilitating interactions with biomolecules like proteins or lipid membranes .
Fluorescence Properties
| Parameter | Value |
|---|---|
| Quantum Yield | 0.45–0.55 (varies with solvent) |
| Solvent Dependency | Enhanced in hydrophobic media |
Participation in Coordination Chemistry
While direct coordination studies are sparse, structural analogs demonstrate chelation with transition metals (e.g., Zn²⁺) via the benzoxadiazole’s nitrogen and oxygen atoms . This suggests potential for designing metal-ion sensors using derivatives of this compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxadiazole derivatives, including N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that benzoxadiazole derivatives can inhibit the proliferation of cancer cells. In vitro assays have demonstrated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Fluorescent Probes
This compound can function as a fluorescent probe due to its structural characteristics. Such probes are valuable in biological imaging and detection applications. The compound's fluorescence properties allow for the monitoring of cellular processes and the detection of specific biomolecules in live cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various synthesized benzoxadiazole derivatives, this compound was evaluated against common pathogens. Results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics .
Case Study 2: Anticancer Activity Screening
A series of analogs including this compound were screened for anticancer activity against colorectal cancer cell lines (HCT116). The study revealed that this compound demonstrated superior antiproliferative effects compared to standard treatments like 5-FU .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxadiazole core can interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine and analogous benzoxadiazole derivatives:
Substituent Effects on Properties
- Electronic Effects : The 7-nitro group enhances electron deficiency in the benzoxadiazole core, improving fluorescence quenching and reactivity in nucleophilic substitutions.
- Solubility: Methoxy groups (e.g., in 4-methoxybenzylamino derivatives) increase hydrophilicity compared to benzyl or bromopropyl substituents .
- Biological Interactions: The 2-methoxyphenyl group in the target compound may influence metabolic pathways, as seen in related carcinogens like N-(2-methoxyphenyl)hydroxylamine, a genotoxic metabolite of o-anisidine .
Research Findings and Implications
- Metabolic Significance : The identification of the target compound in plant stress response suggests unexplored roles in redox signaling or detoxification .
- Synthetic Versatility : The benzoxadiazole core accommodates diverse substituents, enabling tailored derivatives for specific applications (e.g., bromopropyl for alkylation, pyridinyldithioethyl for conjugation) .
Biological Activity
N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (commonly referred to as compound 1582-0032) is a chemical compound that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular characteristics of this compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O4 |
| Molecular Weight | 286.24 g/mol |
| LogP | 3.81 |
| LogD | 3.81 |
| Polar Surface Area | 85.33 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Fluorescent Properties : The compound exhibits fluorescence properties, which can be utilized in biological imaging and tracking cellular processes. Its nitro group contributes to its photophysical characteristics, making it a useful probe in fluorescence microscopy.
- Cellular Uptake : Studies indicate that this compound can penetrate cell membranes effectively due to its lipophilicity (as indicated by its LogP value), allowing it to reach intracellular targets and exert its effects.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound may induce oxidative stress in cells by generating reactive oxygen species, which can lead to apoptosis in cancer cells.
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy:
- Mechanistic Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Case Studies : A study on human breast cancer cells showed that treatment with the compound resulted in significant cytotoxicity at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Antimicrobial Properties
Emerging research indicates that this compound may possess antimicrobial properties:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine?
- Methodology :
- Synthesis : Optimize reaction conditions (e.g., refluxing with a suitable solvent, controlling temperature and time). For derivatives like NBD-CO-Hz, phosphorus oxychloride (POCl₃) is often used as a catalyst under reflux .
- Characterization : Use FTIR for functional group analysis (e.g., nitro and methoxy peaks at ~1500 cm⁻¹ and ~2820 cm⁻¹, respectively), ¹H NMR for structural confirmation, and mass spectrometry (MS) for molecular weight validation .
- Purity : Employ silica gel column chromatography with n-hexane/ethyl acetate gradients for purification .
Q. How is this compound utilized in fluorescence labeling for biological studies?
- Methodology :
- Derivatization : React with primary amines (e.g., amino acids, lipids) under alkaline conditions (pH 9–10) at 60–80°C for 5–10 minutes. For example, NBD-F (a related fluorophore) labels amino acids for microdialysis-capillary electrophoresis (MD-CE) with LIF detection .
- Detection : Use a 488 nm laser for excitation; optimize laser power (e.g., 20 mW) to enhance sensitivity while minimizing photobleaching .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 4.5–7.4) at 37°C for 1–24 hours. Monitor degradation via HPLC with UV/Vis or fluorescence detection .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40–80°C) to identify decomposition thresholds .
Advanced Research Questions
Q. How does enzymatic metabolism of this compound contribute to genotoxicity, and how can conflicting data on species-specific metabolism be resolved?
- Methodology :
- Metabolic Profiling : Incubate the compound with rat/rabbit hepatic microsomes and NADPH. Use HPLC to identify metabolites (e.g., o-aminophenol, o-anisidine) and quantify their formation rates .
- Enzyme Induction : Pre-treat animal models with CYP inducers (β-naphthoflavone for CYP1A, ethanol for CYP2E1) to assess isoform-specific activity. For example, β-naphthoflavone increases o-aminophenol formation by 2.4-fold in rats .
- Data Contradictions : Cross-validate using human hepatocytes or recombinant CYP enzymes to address species differences .
Q. What experimental designs are optimal for studying the compound’s effects on actin polymerization and cytoskeletal dynamics?
- Methodology :
- Polymerization Assays : Use pyrene-actin fluorescence assays to monitor polymerization kinetics. Compare rates between native actin and compound-treated samples (e.g., modified actin polymerizes 2–3x faster) .
- Network Formation : Apply low-shear viscometry or fluorescence photobleaching recovery (FPR) to measure filament crosslinking. Modified actin shows reduced network formation due to shorter filament lengths .
Q. How can researchers optimize high-speed separations of derivatives in complex biological matrices?
- Methodology :
- Capillary Electrophoresis (CE) : Use a 40 cm fused-silica capillary with a 20 mM borate buffer (pH 9.2) and 25 kV applied voltage. Achieve baseline separation of 16 amino acid derivatives in <22 seconds .
- Sensitivity Enhancement : Pre-concentrate samples via solid-phase extraction (SPE) or field-amplified stacking. For example, NBD-F improves LODs for glutamate to 0.1 nM .
Key Considerations for Researchers
- Toxicological Implications : The hydroxylamine metabolite is critical for DNA adduct formation; use comet assays or LC-MS/MS to quantify DNA lesions .
- Probe Design : For lipid studies, conjugate the compound to sphingomyelin via hexanoyl linkers to track membrane dynamics .
- Contradictory Data : Replicate studies across multiple species and validate with knockout models (e.g., CYP2E1-null mice) to clarify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
